molecular formula C15H19BrN4OS B11606226 6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol

6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol

Katalognummer: B11606226
Molekulargewicht: 383.3 g/mol
InChI-Schlüssel: LIOOYXXJMSCJKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

The synthesis of 6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino-Bromophenyl Group: This step involves the substitution reaction where an amino-bromophenyl group is introduced to the triazine ring.

    Attachment of the Hexylsulfanyl Group: The final step involves the addition of a hexylsulfanyl group to the triazine ring, often through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol can be compared with similar compounds such as:

    2-Amino-5-bromopyridine: A simpler compound with similar functional groups but lacking the triazine ring and hexylsulfanyl group.

    (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone: Another compound with an amino-bromophenyl group but different structural features.

The uniqueness of this compound lies in its combination of functional groups and the triazine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H19BrN4OS

Molekulargewicht

383.3 g/mol

IUPAC-Name

6-(2-amino-5-bromophenyl)-3-hexylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C15H19BrN4OS/c1-2-3-4-5-8-22-15-18-14(21)13(19-20-15)11-9-10(16)6-7-12(11)17/h6-7,9H,2-5,8,17H2,1H3,(H,18,20,21)

InChI-Schlüssel

LIOOYXXJMSCJKL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCSC1=NN=C(C(=O)N1)C2=C(C=CC(=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.